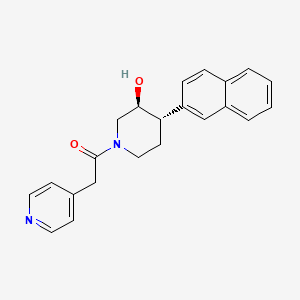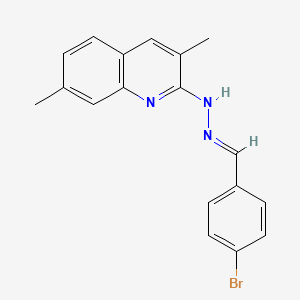
4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
説明
4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone, also known as BB-DQH, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. BB-DQH is a hydrazone derivative of quinoline, which is a heterocyclic compound that is widely used in the synthesis of various organic compounds. BB-DQH has a wide range of potential applications, including its use as a fluorescent probe, a catalyst, and a potential therapeutic agent.
作用機序
The mechanism of action of 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with the metal ion of interest. This complex formation results in a change in the fluorescence properties of 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone, which can be detected using various analytical techniques.
Biochemical and Physiological Effects
4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been shown to exhibit various biochemical and physiological effects, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been shown to exhibit cytotoxic effects towards various cancer cell lines, making it a potential candidate for use in cancer therapy. Additionally, 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been shown to exhibit neuroprotective effects, making it a potential candidate for use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has several advantages for use in lab experiments, including its high selectivity and sensitivity towards various metal ions, its potential use as a therapeutic agent, and its fluorescent properties. However, there are also some limitations to the use of 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone, including its potential use as a therapeutic agent for the treatment of various diseases, its use as a fluorescent probe for the detection of various metal ions, and its potential use in catalysis. Additionally, further research is needed to fully understand the mechanism of action of 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone and to develop more efficient and effective synthesis methods for the compound.
科学的研究の応用
4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone is its use as a fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. 4-bromobenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a potential candidate for use in various analytical techniques.
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3,7-dimethylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-12-3-6-15-10-13(2)18(21-17(15)9-12)22-20-11-14-4-7-16(19)8-5-14/h3-11H,1-2H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNHDPLGQZMSP-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3,7-dimethylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(allyloxy)-3,5-diiodophenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3863313.png)
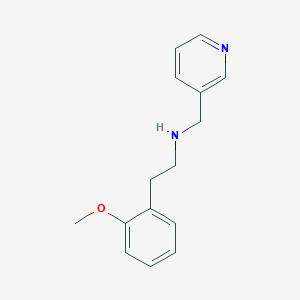
![5,6,7-trimethoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B3863332.png)
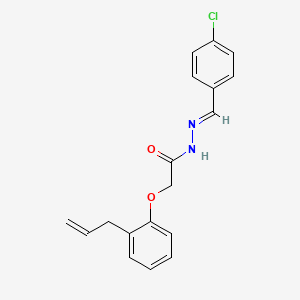

![4-(dimethylamino)benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863348.png)
![2-chlorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3863356.png)
![3-methoxy-4-{[2-({2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B3863364.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3863365.png)
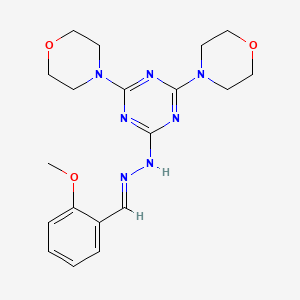
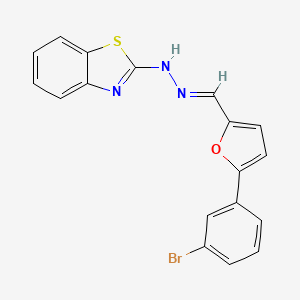
![2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)
![N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3863401.png)
